tert-Butyl N-{spiro[2.5]octan-1-yl}carbamate
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Overview
Description
Tert-Butyl N-{spiro[2.5]octan-1-yl}carbamate: is a versatile organic compound with the molecular formula C13H23NO2 and a molecular weight of 225.33 g/mol . This compound is known for its unique spirocyclic structure, which makes it a valuable building block in organic synthesis and various scientific research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with spiro[2.5]octane as the starting material.
Reaction Steps: The spirocyclic structure is first functionalized through a series of reactions, including nitration, reduction, and carbamation.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions are common, where different substituents can be introduced at specific positions on the spirocyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and peroxides .
Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride .
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound, which can be used in further synthetic applications.
Reduction Products: Reduced forms of the compound, which may exhibit different chemical properties.
Substitution Products: Substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Tert-Butyl N-{spiro[2.5]octan-1-yl}carbamate is used as a building block in the synthesis of complex organic molecules. Its spirocyclic structure makes it a valuable intermediate in the construction of larger, more complex structures.
Biology: The compound has been studied for its potential biological activities, including its use as a precursor in the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: The compound is utilized in various industrial applications, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl N-{spiro[2.5]octan-1-yl}carbamate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Tert-Butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate: This compound is structurally similar but contains an amino group, which can impart different chemical properties and biological activities.
Tert-Butyl N-{6-oxospiro[2.5]octan-1-yl}carbamate:
Uniqueness: Tert-Butyl N-{spiro[2.5]octan-1-yl}carbamate is unique due to its spirocyclic structure, which provides a rigid framework that can be advantageous in synthetic chemistry and biological applications.
Properties
IUPAC Name |
tert-butyl N-spiro[2.5]octan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-12(2,3)16-11(15)14-10-9-13(10)7-5-4-6-8-13/h10H,4-9H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITYNPAZZZVVJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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